molecular formula C12H15N3O B112667 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine CAS No. 478832-10-9

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

Cat. No.: B112667
CAS No.: 478832-10-9
M. Wt: 217.27 g/mol
InChI Key: MMBUQRHOEINQHO-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine is a chemical compound that features a unique structure combining a tetrahydropyran ring and an indazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine typically involves the formation of the indazole core followed by the introduction of the tetrahydropyran group. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring. The tetrahydropyran group can be introduced via nucleophilic substitution reactions using tetrahydropyranyl-protected intermediates.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the tetrahydropyran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. The tetrahydropyran group may enhance the compound’s solubility and bioavailability, facilitating its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester
  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-ylboronic acid

Uniqueness

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine is unique due to its combination of the indazole and tetrahydropyran structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(oxan-2-yl)indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBUQRHOEINQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)N)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629073
Record name 1-(Oxan-2-yl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478832-10-9
Record name 1-(Oxan-2-yl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 478832-10-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5-nitro-1-tetrahydro-2H-pyran-2-yl-1H-indazole (3.69 g, 14.9 mmol) in a mixture of ethyl acetate (50 ml) and ethanol (50 ml) was added 10% Pd—C (300 mg), followed by catalytic reduction at ordinary temperature and atmospheric pressure. After completion or the reaction, the catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The resulting residue was suspended in ethyl acetate, and the solid precipitated was collected by filtration and dried under reduced pressure to obtain 1-tetrahydro-2H-pyran-2-yl-1H-indazol-5-amine (1.79 g, 55%).
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred solution of 5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.00 g, 4.04 mmol) in EtOAc (10 mL) was degassed for 10 min and then placed under vacuum and filled with nitrogen. The reaction mixture was placed under vacuum again, palladium on carbon (10% wt./wt, 272 mg, 0.256 mmol) was added and the resulting mixture was stirred under an atmosphere of hydrogen at RT for 20 hr. The reaction mixture was filtered through a pad of celite and the filtrate was concentrated in vacuo to yield the title compound, Intermediate D1 as a pale yellow solid (553 mg, 2.47 mmol, 61% yield); Rt 1.38 min, Basic method, m/z 218.3 (M+H)+ (ES+); 1H NMR (400 MHz, DMSO-d6) δ: 1.52-1.58 (2H, over-lapping m), 1.71 (1H, m), 1.90 (1H, m), 2.01 (1H, m), 2.36 (1H, m), 3.68 (1H, m), 3.86 (1H, m), 4.85 (2H, s), 5.67 (1H, dd), 6.74 (1H, m), 6.81 (1H, dd), 7.40 (1H, m), 7.75 (1H, d).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
272 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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